H-gamma-Glu-Gly-OH H-gamma-Glu-Gly-OH Gamma-Glu-Gly is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine. It has a role as a human metabolite. It is a conjugate acid of a gamma-Glu-Gly(1-).
5-L-Glutamylglycine is a natural product found in Agaricus bisporus, Dietes robinsoniana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550488
InChI: InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1
SMILES:
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol

H-gamma-Glu-Gly-OH

CAS No.:

Cat. No.: VC13550488

Molecular Formula: C7H12N2O5

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

H-gamma-Glu-Gly-OH -

Specification

Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
IUPAC Name (2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1
Standard InChI Key ACIJGUBIMXQCMF-BYPYZUCNSA-N
Isomeric SMILES C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N
Canonical SMILES C(CC(=O)NCC(=O)O)C(C(=O)O)N

Introduction

Chemical Structure and Fundamental Properties

H-γ-Glu-Gly-OH is characterized by a γ-peptide bond linking the γ-carboxyl group of glutamic acid to the amino group of glycine. This configuration distinguishes it from conventional α-linked peptides, conferring distinct biochemical stability and metabolic pathways . The molecular weight of the compound is 204.18 g/mol, with a linear structure that facilitates interactions with enzymes involved in GSH biosynthesis and degradation .

The synthesis of γ-glutamyl dipeptides like H-γ-Glu-Gly-OH is closely tied to glutathione metabolism. Gamma-glutamyl transferase (γ-GT) and glutamate cysteine ligase (GCL) are key enzymes responsible for the production and breakdown of these compounds, which often serve as biomarkers for oxidative stress and neurodegenerative diseases . For instance, γ-GT catalyzes the transfer of γ-glutamyl groups to acceptor amino acids, a process that can yield H-γ-Glu-Gly-OH as a by-product during GSH catabolism .

Synthesis Methodologies

Enzymatic Synthesis Using γ-Glutamylcysteine Synthetase

The most well-documented synthesis route for H-γ-Glu-Gly-OH involves enzymatic coupling using γ-glutamylcysteine synthetase (GCL) derived from Proteus mirabilis. This method, described by Nakayama et al. (1981), achieves a yield of 62.5% under optimized conditions . Key reaction parameters include:

  • Temperature: 30°C

  • pH: 8.5

  • Duration: 24 hours

  • Cofactors: Adenosine 5'-triphosphate (ATP) and magnesium chloride (MgCl₂)

  • Stabilizers: Bovine serum albumin (BSA)

The reaction mechanism involves the ATP-dependent ligation of glutamic acid and glycine, with GCL facilitating the formation of the γ-glutamyl bond . This pathway mirrors the initial step in GSH biosynthesis, underscoring the metabolic relevance of H-γ-Glu-Gly-OH .

Biological and Metabolic Context

Association with Glutathione Metabolism

H-γ-Glu-Gly-OH is intricately linked to GSH dynamics. In astrocytes and glial cells, γ-GT-mediated GSH breakdown generates extracellular γ-glutamyl dipeptides, including H-γ-Glu-Gly-OH . Studies on C6 rat astroglioma cells reveal that modulating GSH levels through inhibitors (e.g., acivicin) or enhancers (e.g., sulforaphane) directly impacts extracellular concentrations of γ-glutamyl dipeptides . For instance, acivicin treatment increases extracellular H-γ-Glu-Gly-OH by 70%, highlighting its role as a GSH cycle biomarker .

PropertyValueSource
CAS Number1948-29-4
Molecular FormulaC₇H₁₂N₂O₅
Molecular Weight204.18 g/mol
Synthesis Yield62.5%
Optimal Reaction pH8.5
Key Enzymeγ-Glutamylcysteine Synthetase

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